

An In-depth Technical Guide to the Synthesis and Characterization of Tol-BINAP

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Compound of Interest

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| Compound Name: | <i>2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl</i> |
| CAS No.: | 153305-67-0 |
| Cat. No.: | B121776 |

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This technical guide provides a comprehensive overview of the synthesis and characterization of Tol-BINAP (**2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl**), a chiral phosphine ligand widely employed in asymmetric catalysis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed experimental protocols, tabulated data, and visual representations of the synthesis and characterization workflows.

Introduction

Tol-BINAP, a derivative of the well-known BINAP ligand, possesses a C_2 -symmetric biaryl backbone that imparts effective chirality in a multitude of metal-catalyzed asymmetric reactions. The presence of the p-tolyl substituents on the phosphorus atoms modifies the electronic and steric properties of the ligand compared to BINAP, often leading to improved catalytic activity and enantioselectivity in specific applications. Its utility spans a range of transformations, including but not limited to, Buchwald-Hartwig amination, Heck coupling, and various hydrogenation reactions.^{[1][2]} This guide will detail a robust synthetic route to enantiopure Tol-BINAP and the analytical techniques used for its thorough characterization.

Synthesis of (R)-Tol-BINAP

The most common and efficient synthesis of enantiopure Tol-BINAP starts from the corresponding enantiomer of 1,1'-bi-2-naphthol (BINOL). The following protocol is adapted from the well-established synthesis of BINAP and its analogs.[3][4]

Synthesis Pathway

The synthesis of (R)-Tol-BINAP is a two-step process commencing with the conversion of (R)-BINOL to its ditriflate derivative, followed by a nickel-catalyzed phosphinylation with di-p-tolylphosphine.



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Caption: Synthetic pathway for (R)-Tol-BINAP from (R)-BINOL.

Experimental Protocols

Step 1: Synthesis of (R)-1,1'-binaphthyl-2,2'-diyl bis(trifluoromethanesulfonate) ((R)-BINOL ditriflate)[3]

- To an oven-dried 100-mL single-necked flask equipped with a magnetic stir bar, add (R)-(+)-1,1'-bi-2-naphthol (8.5 g, 30 mmol).
- Under a nitrogen atmosphere, add dry methylene chloride (60 mL) followed by dry pyridine (7.2 mL, 90 mmol).

- Cool the mixture to 0-5 °C in an ice bath.
- Slowly add trifluoromethanesulfonic anhydride (11.0 mL, 65 mmol) to the stirred solution.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
- Quench the reaction with the addition of water (50 mL).
- Separate the organic layer, and wash it sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (50 mL), and brine (50 mL).
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by flash chromatography on silica gel (eluent: hexane/ethyl acetate) to afford (R)-BINOL ditriflate as a white solid.

Step 2: Synthesis of (R)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl ((R)-Tol-BINAP)^{[3][4]}

- To an oven-dried 250-mL Schlenk flask, add [1,2-bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂(dppe)) (1.1 g, 2.0 mmol).
- Evacuate and backfill the flask with argon.
- Add anhydrous N,N-dimethylformamide (DMF) (40 mL) via syringe.
- Add di-p-tolylphosphine (approx. 5.1 g, 24 mmol) to the flask.
- Heat the resulting dark red solution to 100 °C for 30 minutes.
- In a separate flask, dissolve (R)-BINOL ditriflate (11.0 g, 20 mmol) and 1,4-diazabicyclo[2.2.2]octane (DABCO) (9.0 g, 80 mmol) in anhydrous, degassed DMF (60 mL).
- Transfer the solution of the ditriflate and DABCO to the reaction flask via cannula.
- Maintain the reaction mixture at 100 °C. Periodically add additional portions of di-p-tolylphosphine as needed to drive the reaction to completion (monitoring by TLC or HPLC is

recommended).

- After the reaction is complete (typically 24-48 hours), cool the mixture to room temperature.
- Add methanol to precipitate the product.
- Collect the solid by filtration, wash with cold methanol, and dry under vacuum to yield (R)-Tol-BINAP as a white to off-white solid.

Characterization of Tol-BINAP

Thorough characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized Tol-BINAP.

Physical and Spectroscopic Data



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Characterization Workflow



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Caption: Workflow for the characterization of synthesized Tol-BINAP.

Detailed Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: Dissolve a small sample of Tol-BINAP in deuterated chloroform (CDCl_3). The spectrum should show complex multiplets in the aromatic region (approximately 6.8-8.0 ppm) and a singlet for the four methyl groups in the tolyl substituents (approximately 2.2-2.4 ppm). Integration of these regions should correspond to the expected proton count.
- ^{13}C NMR: A proton-decoupled ^{13}C NMR spectrum in CDCl_3 will display a number of signals in the aromatic region (approximately 125-150 ppm) and a single peak for the methyl carbons at around 21 ppm.
- ^{31}P NMR: A proton-decoupled ^{31}P NMR spectrum in CDCl_3 provides a definitive characterization. Tol-BINAP should exhibit a single sharp peak, typically in the range of -14 to -15 ppm, confirming the presence of a single phosphorus environment.^[1]

Mass Spectrometry (MS):

- High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition. The calculated exact mass for $[\text{M}+\text{H}]^+$ is 679.2683.

Melting Point:

- The melting point of the purified product should be determined using a standard melting point apparatus and compared with the literature value (254-258 °C). A sharp melting range is indicative of high purity.

Optical Rotation:

- The optical rotation of an enantiopure sample of (R)-Tol-BINAP is measured using a polarimeter. A solution of known concentration in benzene is prepared, and the rotation is measured at the sodium D-line (589 nm). The specific rotation should be consistent with the literature value of +162°.

Single Crystal X-ray Diffraction:

- For unambiguous structural elucidation and confirmation of absolute stereochemistry, single crystals of Tol-BINAP can be grown and analyzed by X-ray diffraction. Crystallographic data for Tol-BINAP can be found in the Crystallography Open Database (COD), providing detailed information on bond lengths, bond angles, and the overall three-dimensional structure.

Applications in Asymmetric Catalysis

Tol-BINAP is a privileged ligand in a variety of asymmetric catalytic transformations. Its complexes with transition metals such as ruthenium, rhodium, and palladium are highly effective catalysts.



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